![molecular formula C20H23ClN2O5 B3043767 (2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate CAS No. 915707-72-1](/img/structure/B3043767.png)
(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate
Overview
Description
The compound you mentioned seems to be a derivative of piperazinedicarboxylic acid, which is a type of dicarboxylic acid. It also contains 9H-fluoren-9-ylmethyl , which is a fluorene derivative . Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings connected by a single bond with a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the fluorene derivative and the piperazinedicarboxylic acid. Fluorene itself is a tricyclic molecule, meaning it contains three fused rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Fluorene derivatives have been used in the synthesis of various bioactive agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Fluorene is a solid at room temperature and has a melting point of 114°C .Scientific Research Applications
Chemical Toxicants in Food
Fatty acid esters, like 3-monochloropropane-1,2-diol (3-MCPD esters), have been identified as chemical toxicants in food, presenting possible nephrotoxicity and testicular toxicity. These esters have been detected across various food categories and even in human breast milk, suggesting their absorption and distribution in human organs and tissues. This underscores the importance of understanding chemical esters' impact on food safety and human health, providing a framework for assessing similar compounds (Gao, Li, Huang, & Yu, 2019).
Biotechnological Applications
Lactic acid, produced from the fermentation of sugars in biomass, serves as a precursor for several potentially useful chemicals, including esters. This highlights the biotechnological routes for producing valuable chemicals from esters and their applications beyond pharmaceuticals into biodegradable polymers and green chemistry (Gao, Ma, & Xu, 2011).
Synthetic Chemistry
The synthesis of complex molecules from esters, demonstrating the role of esters in the development of new synthetic methodologies. For instance, the use of esters in the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines showcases the versatility of esters in creating pharmacologically relevant structures (Ibrahim, 2011).
Antioxidant Activities
The study of hydroxycinnamic acids and their derivatives, including esters, on in vitro and in vivo antioxidant activities, suggests the potential health benefits of these compounds. This could imply research avenues for exploring the antioxidant properties of related esters in mitigating oxidative stress-related conditions (Shahidi & Chandrasekara, 2010).
Mechanism of Action
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4.ClH.H2O/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;;/h1-8,17-18,21H,9-12H2,(H,23,24);1H;1H2/t18-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDYQIQNVQJRBE-NTEVMMBTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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